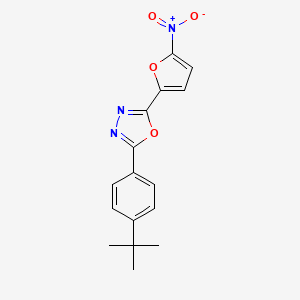
Antitubercular agent-11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitubercular agent-11 is a compound used in the treatment of tuberculosis, a contagious disease caused by the bacterium Mycobacterium tuberculosis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-11 involves multiple steps, including the formation of key intermediates through various organic reactions. Common synthetic routes include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This often requires the use of specialized equipment and reactors to maintain the necessary reaction conditions. The process also includes purification steps to remove any impurities and ensure the final product meets the required quality standards.
化学反应分析
Types of Reactions: Antitubercular agent-11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its antitubercular activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced antitubercular activity. These derivatives are often tested for their efficacy against Mycobacterium tuberculosis to identify the most potent compounds .
科学研究应用
Antitubercular agent-11 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactivity of antitubercular agents. In biology, it is used to study the mechanisms of action of antitubercular drugs and their effects on Mycobacterium tuberculosis. In medicine, this compound is used in the development of new treatments for tuberculosis, particularly for drug-resistant strains. In industry, it is used in the production of antitubercular drugs and related compounds .
作用机制
Antitubercular agent-11 works by inhibiting the growth of Mycobacterium tuberculosis. It acts by reversibly inhibiting DNA-dependent RNA polymerase, which further inhibits bacterial protein synthesis and transcription . This inhibition prevents the bacteria from replicating and spreading, ultimately leading to their death. The compound also targets the synthesis of mycolic acids in the bacterial cell wall, which are essential for the bacteria’s survival .
相似化合物的比较
Similar Compounds: Similar compounds to antitubercular agent-11 include isoniazid, rifampicin, pyrazinamide, and ethambutol. These compounds are also used in the treatment of tuberculosis and have similar mechanisms of action .
Uniqueness: What sets this compound apart from other similar compounds is its unique structure and enhanced efficacy against drug-resistant strains of Mycobacterium tuberculosis. This makes it a valuable addition to the arsenal of antitubercular drugs, particularly in the fight against multidrug-resistant tuberculosis .
属性
分子式 |
C16H15N3O4 |
|---|---|
分子量 |
313.31 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenyl)-5-(5-nitrofuran-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H15N3O4/c1-16(2,3)11-6-4-10(5-7-11)14-17-18-15(23-14)12-8-9-13(22-12)19(20)21/h4-9H,1-3H3 |
InChI 键 |
FMFHWUVCEUBEHG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(O3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12401784.png)

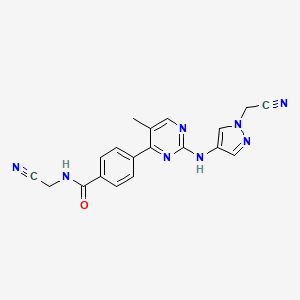
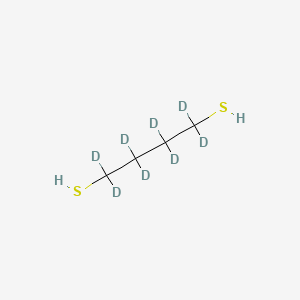
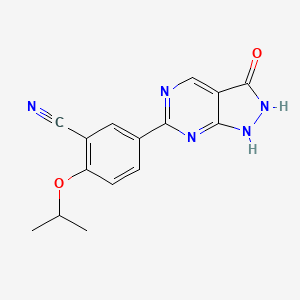
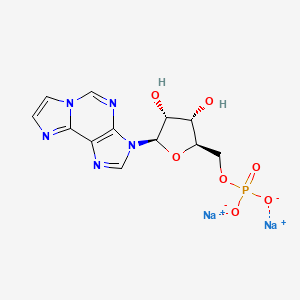
![(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12401813.png)
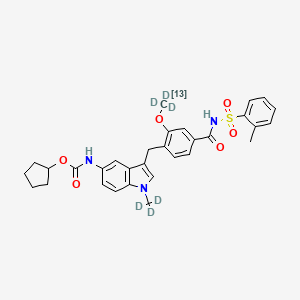
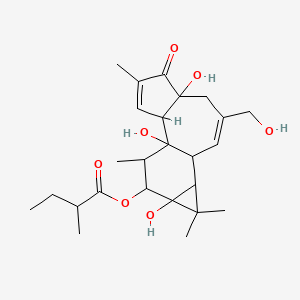
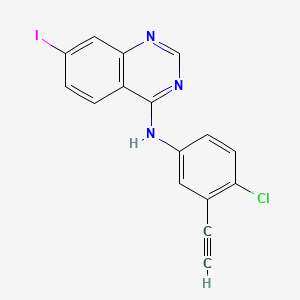
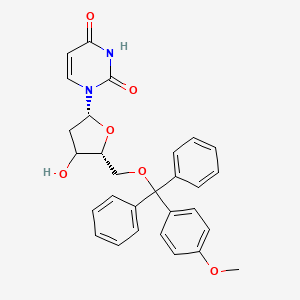
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)


